Hdac-IN-3
説明
Hdac-IN-3 is a histone deacetylase (HDAC) inhibitor . HDACs are evolutionary conserved enzymes which operate by removing acetyl groups from histones and other protein regulatory factors, with functional consequences on chromatin remodeling and gene expression profiles .
Chemical Reactions Analysis
This compound, as an HDAC inhibitor, plays a role in inhibiting the deacetylation process carried out by HDACs . This process involves the removal of acetyl groups from histones and non-histone proteins .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 588.69 . More specific physical and chemical properties are not explicitly mentioned in the retrieved papers.
科学的研究の応用
エピジェネティックな調節
ヒストン脱アセチル化酵素 (HDAC) は、遺伝子転写と調節、細胞増殖、分化、移動、死、ならびに血管新生に関与する、エピジェネティックな金属酵素の大きなファミリーです {svg_1}. Hdac-IN-3 は HDAC 阻害剤として、HDAC の活性を調節することにより、これらのプロセスに影響を与える可能性があります {svg_2}.
がん治療
HDAC の発現の異常は、多くの種類のがんの発生に関連しています {svg_3}. This compound を含む HDAC 阻害剤 (HDACi) は、現在、がん治療の臨床研究中です {svg_4}. T 細胞悪性腫瘍では、HDAC はアポトーシスの負の調節因子として作用し、HDAC のアップレギュレーションは、アポトーシス誘導遺伝子と Bcl2 ファミリーの発現をサイレンシングします {svg_5}.
神経変性疾患
HDAC は、神経変性疾患にも関与しています {svg_6}. HDAC 1、2、および 3 は、細胞増殖と死に関与していることが示されています {svg_7}。これは、this compound がこれらの疾患の治療に潜在的な用途を持つ可能性があることを示唆しています。
心血管疾患
HDAC3 は腎臓の発達に必要であり、その異常は、心血管疾患などの多くの病理学的プロセスに積極的に関与しています {svg_8}. したがって、this compound は、これらの状態を研究し、潜在的に治療するために使用できます。
糖尿病
HDAC3 は、糖尿病の病因にも大きく貢献しています {svg_9}. This compound は、この疾患における HDAC3 の役割を調査し、潜在的に新しい治療戦略を開発するために使用できます。
初期の胚発生
HDAC 阻害剤は、初期の胚発生に潜在的な可能性を示しています {svg_10}. This compound のような選択的 HDAC 阻害剤は、胚における接合子遺伝子活性化 (ZGA) に著しく影響を与える可能性があります {svg_11}.
革新的な戦略
最近の進歩は、PROteolysis-TArgeting Chimeras (PROTAC)、腫瘍標的 HDACi (例:葉酸抱合体とナノ粒子)、およびイメージングプローブ (陽電子放出断層撮影 (PET) と蛍光リガンド) などの、HDAC に対する阻害または分解活性を示す化合物の開発と応用に焦点を当てています {svg_12}. This compound は、これらの革新的な戦略で使用できます。
イメージングプローブ
HDAC 阻害剤は、陽電子放出断層撮影 (PET) と蛍光リガンドのイメージングプローブとして使用できます {svg_13}. This compound は、このアプリケーションで潜在的に使用でき、疾患の早期診断を促進するのに役立ちます。
作用機序
- The primary target of Hdac-IN-3 is histone deacetylase (HDAC). HDACs are enzymes responsible for removing acetyl groups from lysine residues on histone proteins and non-histone proteins. By inhibiting HDAC activity, this compound alters gene expression patterns, leading to downstream effects .
- This compound inhibits HDACs, resulting in increased histone acetylation. Acetylated histones promote a more open chromatin structure, allowing transcription factors better access to DNA. Consequently, gene expression is modulated, affecting various cellular processes .
- This compound affects several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
生化学分析
Biochemical Properties
Hdac-IN-3 interacts with HDAC3, inhibiting its deacetylase activity . This interaction alters the acetylation status of histones, resulting in structural changes to chromatin and thus transcriptional regulation . The inhibition of HDAC3 by this compound can lead to increased acetylation levels of α-tubulin, improving axonal transport, which is often impaired in neurodegenerative disorders .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating gene expression through the inhibition of HDAC3 . This can impact cell signaling pathways, gene expression, and cellular metabolism . For example, in the context of neurodegenerative diseases, this compound has been shown to improve motor deficits and exert neuroprotective effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to HDAC3, inhibiting its deacetylase activity . This results in increased acetylation of histones and other proteins, leading to changes in gene expression . The inhibition of HDAC3 by this compound can also influence other molecular processes, such as enzyme activation or inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, studies have shown that this compound can improve motor deficits in mouse models of neurodegenerative diseases over time
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, studies have shown that this compound at doses of 10 and 25 mg/kg improves motor deficits in mouse models of neurodegenerative diseases
Metabolic Pathways
This compound, as an inhibitor of HDAC3, could potentially influence various metabolic pathways. HDAC3 has been implicated in various cellular processes, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle
Subcellular Localization
Hdac3, the target of this compound, is primarily nuclear , suggesting that this compound may also be localized to the nucleus
特性
IUPAC Name |
cyclopentyl (2S)-2-cyclohexyl-2-[[6-[3-(hydroxyamino)-3-oxopropyl]pyridin-3-yl]methylamino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O4/c26-20(25-28)13-12-18-11-10-16(14-23-18)15-24-21(17-6-2-1-3-7-17)22(27)29-19-8-4-5-9-19/h10-11,14,17,19,21,24,28H,1-9,12-13,15H2,(H,25,26)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDPFLDWOXXHQM-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)OC2CCCC2)NCC3=CN=C(C=C3)CCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C(=O)OC2CCCC2)NCC3=CN=C(C=C3)CCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1018673-42-1 | |
Record name | GSK-3117391 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018673421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-3117391 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15440 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CYCLOPENTYL (2S)-2-CYCLOHEXYL-2-[({6-[2-(HYDROXYCARBAMOYL)ETHYL]PYRIDIN-3-YL}METHYL)AMINO]ACETATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GSK-3117391 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKA3P0O1VI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。